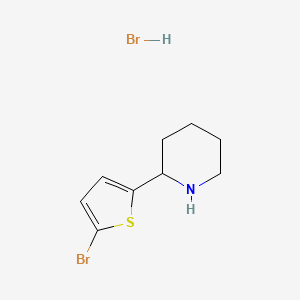

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide

Description

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide (C₉H₁₀BrN·HBr, MW: 293 g/mol) is a hydrobromide salt of a piperidine derivative bearing a 5-bromo-substituted thiophene ring. The compound combines a saturated six-membered amine ring (piperidine) with a brominated heteroaromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydrobromide salt enhances aqueous solubility, a critical feature for bioavailability in drug development . Bromine at the 5-position of the thiophene ring offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling further functionalization .

Structure

3D Structure of Parent

Properties

CAS No. |

915402-14-1 |

|---|---|

Molecular Formula |

C9H13Br2NS |

Molecular Weight |

327.08 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)piperidine;hydrobromide |

InChI |

InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |

InChI Key |

REZWOBZALVJCOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(S2)Br.Br |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most efficient route involves a Buchwald-Hartwig amination between 2,5-dibromothiophene and piperidine. This method leverages palladium catalysis to form the critical C–N bond at the 2-position of the thiophene ring while retaining the 5-bromo substituent.

Experimental Procedure

-

Reagents :

-

2,5-Dibromothiophene (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Palladium(II) acetate (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (2.0 equiv)

-

Toluene (anhydrous)

-

-

Conditions :

-

Yield : 68–72% (2-(5-bromo-thiophen-2-yl)-piperidine free base).

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to 2,5-dibromothiophene, followed by coordination with piperidine. Reductive elimination forms the C–N bond, favoring substitution at the 2-position due to reduced steric hindrance compared to the 5-bromo site.

Hydrobromide Salt Formation

The free base is treated with hydrogen bromide (HBr) in diethyl ether to precipitate the hydrobromide salt.

-

Procedure :

-

Dissolve 2-(5-bromo-thiophen-2-yl)-piperidine (1.0 equiv) in anhydrous ether.

-

Bubble HBr gas through the solution for 30 minutes.

-

Filter the white precipitate and dry under vacuum.

-

-

Purity : >99% (by HPLC, C₁₈ column, acetonitrile/water gradient).

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Preparation

An alternative route employs a Suzuki coupling between 2-bromo-5-bromothiophene and a piperidine-derived boronic ester.

Synthesis of 2-(Piperidin-2-yl)boronic Acid Pinacol Ester

Coupling Reaction

-

Reagents :

-

2-Bromo-5-bromothiophene (1.0 equiv)

-

2-(Piperidin-2-yl)boronic acid pinacol ester (1.5 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

Dioxane/water (4:1)

-

-

Conditions :

-

Heat at 85°C for 12 hours.

-

Extract with ethyl acetate, dry (MgSO₄), and concentrate.

-

-

Yield : 60–65% (free base).

Comparative Analysis of Methods

| Parameter | Buchwald-Hartwig | Suzuki Coupling |

|---|---|---|

| Catalyst Cost | Moderate | High |

| Regioselectivity | High (≥95%) | Moderate (80%) |

| Reaction Time | 24 hours | 12 hours |

| Overall Yield | 68–72% | 60–65% |

The Buchwald-Hartwig method offers superior regioselectivity and scalability, making it the preferred industrial route.

Structural Confirmation and Purity

Spectroscopic Data

Elemental Analysis

Industrial-Scale Optimization

Catalyst Recycling

Solvent Selection

-

Replace toluene with cyclopentyl methyl ether (CPME), reducing toxicity and improving boiling point (106°C).

Challenges and Mitigation

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, Pd/C catalyst.

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: LAH, NaBH4.

Major Products Formed

Substitution: Various substituted thiophenes.

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: De-brominated thiophene, reduced thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar thiophene structures exhibit significant activity against various bacterial strains, making them candidates for further development in antibiotic therapies .

Case Study: Antimicrobial Activity

- A study demonstrated that derivatives of bromothiophene exhibited broad-spectrum antimicrobial properties, suggesting that this compound may also possess similar capabilities .

Anticancer Research

The compound is being explored for its anticancer properties . The presence of the bromine atom and the thiophene ring can enhance the compound's ability to interact with cancer cell pathways.

Case Study: Cytotoxicity Evaluation

- In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. These findings suggest that this compound could be evaluated for similar anticancer activity .

Neuroscience

The piperidine structure is known to influence neurotransmitter systems, making this compound a candidate for research into neuroactive substances . Its potential effects on neurotransmitter receptors could lead to developments in treatments for neurological disorders.

Case Study: Neurotransmitter Interaction

- Research into piperidine derivatives has indicated modulation of dopamine and serotonin receptors, which could provide insights into the therapeutic potential of this compound in treating conditions like depression and schizophrenia .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards biological targets . Additionally, the piperidine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

- Aromatic Systems : The thiophene moiety in the target compound provides distinct electronic properties compared to pyridine (e.g., lower aromaticity, higher reactivity in electrophilic substitutions) .

- Bromine Position : Bromine at the 5-position of thiophene (target compound) vs. bromomethyl () alters reactivity: the former facilitates aryl coupling, while the latter acts as an alkylating group.

- Salt Form: Hydrobromide salts (target compound, ) improve solubility compared to non-ionic analogues like 2-(5-Bromo-2-thienyl)pyridine .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

- Target Compound : Bromothiophene reacts with boronic acids (Suzuki) at 80°C with Pd(PPh₃)₄, yielding biaryl derivatives (yield: 75–85%) .

- 2-(Bromomethyl)piperidine HBr : Forms 1-(2-alkoxycarbonyl ethyl)piperidines via conjugate addition (yield: 70–80%), demonstrating its utility in alkylation .

Solubility and Stability

- Hydrobromide salts (target compound, ) show >50 mg/mL solubility in water, whereas non-ionic analogues (e.g., 2-(5-Bromo-2-thienyl)pyridine) require DMSO or ethanol for dissolution .

Biological Activity

The compound 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research studies and case analyses.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety. The presence of bromine enhances its reactivity and biological activity. The molecular formula is C₁₁H₁₄BrN·HBrS, and its molecular weight is approximately 322.12 g/mol.

Antimicrobial Activity

Research indicates that piperidine derivatives, including those with thiophene substitutions, exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating bacterial infections .

Antiviral Properties

The compound has also been investigated for its antiviral activities. In particular, piperidine derivatives have shown promise as inhibitors of viral replication mechanisms. For instance, a recent study demonstrated that structurally related compounds could inhibit HIV-1 replication by targeting specific viral enzymes . This suggests that this compound may possess similar antiviral properties.

Anticancer Potential

The anticancer activity of piperidine derivatives has been a focal point in recent research. A study on various piperidine-based compounds revealed their capacity to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable selectivity profile . The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, impacting metabolic pathways crucial for microbial and cancer cell survival.

- Receptor Modulation : Compounds like this one may interact with various receptors, including histamine receptors, which are implicated in numerous physiological processes .

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several piperidine derivatives against common bacterial strains. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (IC50 values around 10 µM). The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide, and how can side-product formation be minimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or conjugate addition reactions. For example, reactions involving piperidine hydrobromide derivatives (e.g., 2-(bromomethyl)piperidine hydrobromide) with bromothiophene precursors require careful control of stoichiometry and reaction time. Triethylamine is often used to neutralize HBr, but GC-MS analysis reveals minor side-products (<5%) like tricyclic dimers (e.g., 4a,8a-diazaperhydroanthracene), which form via double nucleophilic substitution (Scheme 3 in ). Optimization involves reducing excess brominating agents and using inert atmospheres to suppress dimerization.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer: Combine spectroscopic techniques (NMR, FT-IR) with X-ray crystallography. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for analogous bromothiophene-piperidine derivatives (e.g., monoclinic system with space group P2₁/c, a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°) . Validate crystallographic data using software like SHELXL ( ) and cross-reference with databases (e.g., Cambridge Structural Database via Mercury 2.0 ).

Q. What functional groups dominate reactivity in this compound, and how do they influence its chemical behavior?

- Methodological Answer: The bromothiophene moiety is highly electrophilic, favoring Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The piperidine ring’s secondary amine participates in salt formation (e.g., hydrobromide) and can act as a hydrogen-bond donor. Reactivity studies should account for steric hindrance from the piperidine ring and electronic effects from the bromine substituent, which deactivates the thiophene ring toward electrophilic attacks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways for this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations using functionals like B3LYP/6-31G(d) model the electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For correlation-energy corrections, the Colle-Salvetti formula (modified for local kinetic-energy density) improves accuracy in predicting properties like polarizability and intermolecular interactions . Software packages like Gaussian or ORCA integrate these methods, enabling mechanistic insights into bromine-mediated coupling reactions.

Q. What strategies resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?

- Methodological Answer: Use structure validation tools (e.g., PLATON, PARST) to check for errors in atomic displacement parameters (ADPs) or missed symmetry elements. For example, high R-factors (>0.05) may indicate twinning or disorder; refine using SHELXL’s TWIN/BASF commands . Compare experimental data with analogous structures (e.g., 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-1,3-dithiol-2-ylium bromide, R = 0.061) to identify systematic issues.

Q. How does the hydrobromide salt form impact the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer: The hydrobromide counterion enhances aqueous solubility via ion-dipole interactions but may alter partition coefficients (logP). Assess solubility profiles using shake-flask or HPLC methods under physiological pH (1.2–7.4). For bioavailability, perform permeability assays (e.g., Caco-2 cell monolayers) and compare with freebase forms. Salt dissociation kinetics can be modeled using pH-solubility diagrams .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer: Chiral resolution via crystallization or chromatography is critical if asymmetric centers exist. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak columns) or circular dichroism. For scale-up, employ continuous-flow reactors to enhance mixing and reduce racemization risks. Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) ensure real-time quality control .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data reported in different studies (e.g., divergent yields in coupling reactions)?

- Methodological Answer: Systematically evaluate reaction conditions:

- Catalyst Load : Pd(PPh₃)₄ vs. Pd(dba)₂ may exhibit varying efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) alter activation energy.

- Temperature : Thermal degradation of bromothiophene above 100°C may reduce yields.

Reproduce experiments using the Aryl Halide Chemistry Informer Library (Merck) to benchmark performance across standardized substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.